1-Chloro-3-fluoro-2-iodobenzene
Overview
Description
1-Chloro-3-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H3ClFI It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 1-Chloro-3-fluoro-2-iodobenzene is the aromatic ring in organic compounds. The compound is a halogenated aromatic compound, and it can participate in various organic reactions, such as nucleophilic aromatic substitution .
Mode of Action
This compound can undergo nucleophilic aromatic substitution reactions . In these reactions, one of the halogens (chlorine, fluorine, or iodine) in the aromatic ring is replaced by a nucleophile . The reaction mechanism involves the attack of a nucleophile upon one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of benzene derivatives. The compound can participate in reactions such as the Sonogashira coupling and Heck reaction . These reactions proceed via the oxidative addition of the compound .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its absorption, distribution, metabolism, and excretion (adme) properties . For instance, its lipophilicity (Log Po/w) is 2.19, suggesting that it may be absorbed well in the body . Its water solubility is moderately low, which could affect its distribution and excretion .
Result of Action
The result of the action of this compound depends on the specific reaction it is involved in. In nucleophilic aromatic substitution reactions, it can lead to the formation of new aromatic compounds with different properties . In metal-catalyzed couplings, it can lead to the formation of complex organic compounds .
Preparation Methods
1-Chloro-3-fluoro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with a fluorobenzene derivative, the compound can be subjected to chlorination and iodination under controlled conditions. The reaction typically involves the use of halogenating agents such as chlorine gas and iodine, often in the presence of catalysts or under specific temperature and pressure conditions .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactions or the use of advanced catalytic systems to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-Chloro-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine, fluorine, or iodine) are replaced by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: This compound can undergo coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide can yield phenolic derivatives, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
1-Chloro-3-fluoro-2-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the design and synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials.
Comparison with Similar Compounds
1-Chloro-3-fluoro-2-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-2-fluoro-4-iodobenzene: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.
1-Bromo-3-fluoro-2-iodobenzene: The presence of a bromine atom instead of chlorine can alter the compound’s reactivity and the types of reactions it undergoes.
1-Chloro-3-fluoro-4-iodobenzene:
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which influences its reactivity and makes it suitable for particular synthetic applications and research studies .
Properties
IUPAC Name |
1-chloro-3-fluoro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUUTAFMFQSXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560935 | |
Record name | 1-Chloro-3-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127654-70-0 | |
Record name | 1-Chloro-3-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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